

Spectral Analysis of 3-Fluoro-5-methoxybenzylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-5-methoxybenzylamine

Cat. No.: B1323553

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This technical guide provides a detailed overview of the spectral data for the compound **3-Fluoro-5-methoxybenzylamine** (CAS No. 914465-85-3). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral information generated from validated computational models, alongside generalized experimental protocols for acquiring such data.

Compound Information

Compound Name	3-Fluoro-5-methoxybenzylamine
CAS Number	914465-85-3
Molecular Formula	C ₈ H ₁₀ FNO
Molecular Weight	155.17 g/mol
Chemical Structure	
Image of the chemical structure of 3-Fluoro-5-methoxybenzylamine	

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Fluoro-5-methoxybenzylamine**. These predictions are based on computational algorithms and provide valuable reference points for spectral analysis.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.6-6.8	m	3H	Ar-H
~3.8	s	2H	-CH ₂ -NH ₂
~3.7	s	3H	-OCH ₃
~1.5	br s	2H	-NH ₂

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~163 (d, $J \approx 245$ Hz)	C-F
~160	C-OCH ₃
~145 (d, $J \approx 8$ Hz)	Ar-C
~108 (d, $J \approx 2$ Hz)	Ar-C
~102 (d, $J \approx 22$ Hz)	Ar-C
~98 (d, $J \approx 25$ Hz)	Ar-C
~55	-OCH ₃
~46	-CH ₂ -NH ₂

Note: 'd' denotes a doublet due to fluorine-carbon coupling, and 'J' represents the coupling constant in Hertz (Hz). Predicted values can vary based on the algorithm and solvent used.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Broad	N-H Stretch (Amine)
3100-3000	Medium	C-H Stretch (Aromatic)
2950-2850	Medium	C-H Stretch (Aliphatic)
1620-1580	Strong	C=C Stretch (Aromatic)
1600-1450	Medium	N-H Bend (Amine)
1300-1200	Strong	C-O Stretch (Aryl Ether)
1250-1000	Strong	C-F Stretch
850-750	Strong	C-H Bend (Aromatic, Out-of-plane)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
155	High	[M] ⁺ (Molecular Ion)
138	Medium	[M-NH ₂] ⁺
126	High	[M-CH ₂ NH ₂] ⁺
109	Medium	[M-CH ₂ O] ⁺
97	Medium	[M-C ₂ H ₄ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for a compound such as **3-Fluoro-5-methoxybenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the instrument for the specific sample.
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat (Liquid):** Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - **KBr Pellet (Solid):** Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

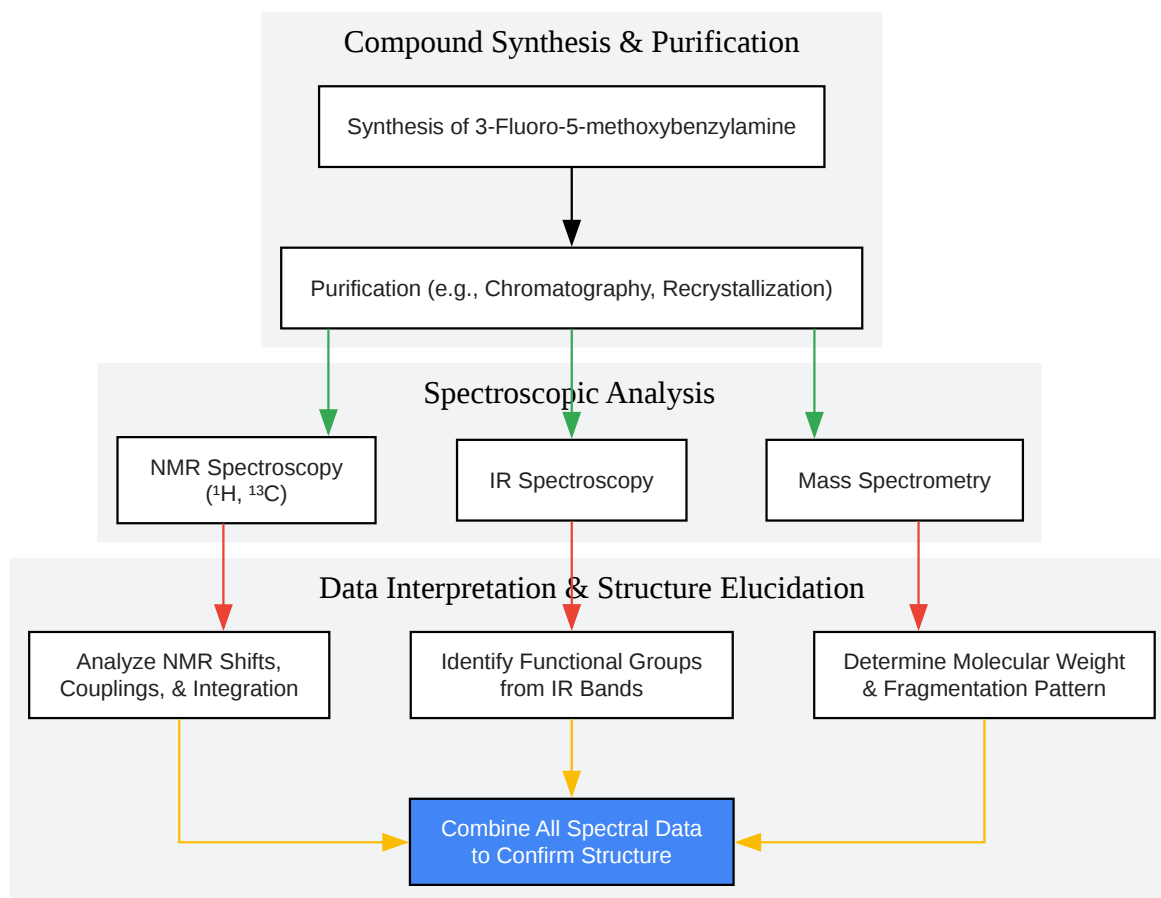
- Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, ion trap) to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectral analysis of **3-Fluoro-5-methoxybenzylamine**.

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